molecular formula C18H16N6O2S B2869754 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide CAS No. 1226442-29-0

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide

Cat. No.: B2869754
CAS No.: 1226442-29-0
M. Wt: 380.43
InChI Key: QRWAKBJNEKBEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a benzo[d]imidazole ring, an oxadiazole ring, and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions like pi stacking, hydrogen bonding, etc., which can significantly influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The benzo[d]imidazole and oxadiazole rings in the compound are aromatic and hence relatively stable, but they can undergo reactions at their substituent groups .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Insecticidal Assessment : This compound and its derivatives have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The synthesis involved creating a versatile precursor for generating various heterocycles, including benzo[d]imidazole derivatives. The compounds exhibited potential as insecticidal agents (Fadda et al., 2017).

Antitumor Activities : Research has explored the synthesis of derivatives involving this compound for antitumor activities. These efforts aimed at generating molecules with the potential to target multiple cancer cell lines, indicating its versatility in contributing to the development of new therapeutic agents (Mohareb & Gamaan, 2018).

Antibacterial Agents : Synthesis of derivatives has also been aimed at exploring antibacterial activities. Studies have shown that such compounds can have significant antibacterial properties, highlighting their potential in addressing microbial resistance challenges (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Chemical Synthesis and Applications

Heterocyclic Syntheses : The compound has served as a starting material for various heterocyclic syntheses, demonstrating its utility in creating a broad range of chemically diverse structures. These applications underscore the compound's importance in organic chemistry and drug development (Schmeyers & Kaupp, 2002).

Corrosion Inhibition : Research into the compound's derivatives has also identified their potential as corrosion inhibitors for mild steel in sulfuric acid. This application is particularly relevant in industrial settings where corrosion resistance is crucial, showcasing the compound's utility beyond biomedical research (Ammal, Prajila, & Joseph, 2018).

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields like medicinal chemistry, materials science, etc., based on its structural features and properties .

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-16(20-12-4-3-9-19-10-12)11-27-18-24-23-17(26-18)8-7-15-21-13-5-1-2-6-14(13)22-15/h1-6,9-10H,7-8,11H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWAKBJNEKBEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.